molecular formula C13H14N2O2 B1451789 Ethyl 1-benzylimidazole-2-carboxylate CAS No. 865998-45-4

Ethyl 1-benzylimidazole-2-carboxylate

Cat. No.: B1451789
CAS No.: 865998-45-4
M. Wt: 230.26 g/mol
InChI Key: IKHCKQVOPBTOEG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Properties

IUPAC Name

ethyl 1-benzylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCKQVOPBTOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653842
Record name Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865998-45-4
Record name Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzylimidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disubstituted imidazoles, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Ethyl 1-benzyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1-benzylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its biological activity is attributed to its ability to interact with enzymes and receptors, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Ethyl 1-benzyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:

Biological Activity

Ethyl 1-benzylimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11N2O2C_{10}H_{11}N_{2}O_{2} and a CAS number of 865998-45-4. The compound features an imidazole ring substituted with a benzyl group and an ethyl ester functional group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity. This interaction can modulate metabolic pathways critical for cellular function.
  • Cell Signaling Modulation : this compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. It can activate or inhibit signaling cascades that regulate cell growth, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it is particularly effective against Gram-positive bacteria, while Gram-negative bacteria display higher resistance .

Pathogen TestedConcentration (µg/mL)Activity Observed
Bacillus subtilis50Excellent activity
Escherichia coli100Minimal activity
Staphylococcus aureus50Moderate activity

Case Study : In a laboratory setting, the compound was tested against a panel of bacterial strains. This compound demonstrated significant inhibition of Bacillus subtilis at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Research Findings : A study on various cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which is advantageous for its bioavailability. Stability studies show that the compound remains effective under specific conditions but may degrade over time, impacting its long-term efficacy.

Dosage Effects in Animal Models

Animal studies have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as enhanced cellular function and survival.
  • High Doses : Toxic effects leading to cell death and tissue damage.

This dosage-dependent response highlights the importance of optimizing therapeutic concentrations for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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